molecular formula C16H15N3O4 B11663311 2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate

2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate

Cat. No.: B11663311
M. Wt: 313.31 g/mol
InChI Key: SUKMZGGTCDNHSG-GIJQJNRQSA-N
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Description

2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE is a complex organic compound with the molecular formula C17H17NO4 It is known for its unique structural features, which include a methoxy group, a pyridinyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-4-formylphenyl acetate with pyridin-3-ylamine under acidic conditions to form the imine intermediate. This intermediate is then subjected to acetylation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-[(E)-{[(pyridin-3-yl)formamido]imino}methyl]phenyl acetate.

    Reduction: Formation of 2-methoxy-4-[(E)-{[(pyridin-3-yl)formamido]amino}methyl]phenyl acetate.

    Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] acetate

InChI

InChI=1S/C16H15N3O4/c1-11(20)23-14-6-5-12(8-15(14)22-2)9-18-19-16(21)13-4-3-7-17-10-13/h3-10H,1-2H3,(H,19,21)/b18-9+

InChI Key

SUKMZGGTCDNHSG-GIJQJNRQSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CN=CC=C2)OC

Origin of Product

United States

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